molecular formula C12H16BrNO B1280873 4-(4-Bromophenethyl)morpholine CAS No. 736991-39-2

4-(4-Bromophenethyl)morpholine

Cat. No. B1280873
M. Wt: 270.17 g/mol
InChI Key: NCUTUFSXCVKNAD-UHFFFAOYSA-N
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Description

“4-(4-Bromophenethyl)morpholine” is a chemical compound with the molecular formula C12H16BrNO . It is used as a reactant in the preparation of methyllysine reader protein L3MBTL3 inhibitors .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenethyl)morpholine” consists of a morpholine ring attached to a bromophenethyl group . The molecular weight is 270.17 .


Physical And Chemical Properties Analysis

“4-(4-Bromophenethyl)morpholine” has a density of 1.3±0.1 g/cm3, a boiling point of 336.4±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 157.3±23.7 °C . The compound has a molar refractivity of 65.1±0.3 cm3 .

Scientific Research Applications

Crystal Structure Analysis

4-(4-Bromophenethyl)morpholine and its derivatives have been explored in the field of crystallography. For example, a study by Ibiş, Deniz, and Tuyun (2010) synthesized a compound closely related to 4-(4-Bromophenethyl)morpholine and analyzed its crystal structure using X-ray single crystal determination. This research contributes to understanding the molecular conformation and structural properties of morpholine derivatives (Ibiş, Deniz, & Tuyun, 2010).

Organometallic Chemistry

The compound has also been used in the synthesis of organometallic complexes. Singh et al. (2000) investigated the complexation of a morpholine derivative with palladium(II) and mercury(II), exploring its structural characteristics and potential applications in organometallic chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Novel Synthesis Methods

Research on 4-(4-Bromophenethyl)morpholine includes studies on novel synthesis methods. D’hooghe, Vanlangendonck, Törnroos, and de Kimpe (2006) developed a new method for synthesizing cis-3,5-disubstituted morpholine derivatives, highlighting the versatility and potential of morpholine in synthetic organic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Pharmaceutical Research

In the pharmaceutical domain, morpholine derivatives have been studied for their potential in drug development. Kauffman et al. (2000) investigated the synthesis of a morpholine derivative for application in HIV-1 reverse transcriptase inhibitors, demonstrating its relevance in medicinal chemistry (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).

Catalysis and Chemical Reactions

Morpholine and its derivatives are also utilized in catalysis and diverse chemical reactions. For instance, Luo et al. (2015) described the role of morpholine in catalyzing a reaction involving sulfur dioxide, showcasing its potential in synthetic chemistry (Luo, Pan, Chen, Yao, & Wu, 2015).

Biological and Medicinal Studies

Studies like Sakthikumar, Solomon, and Raja (2019) explore the biological activity of morpholine-based metal complexes. Their research on DNA/BSA interactions, cytotoxicity, and pharmacological implications provides insights into the biomedical applications of morpholine derivatives (Sakthikumar, Solomon, & Raja, 2019).

Safety And Hazards

“4-(4-Bromophenethyl)morpholine” is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-[2-(4-bromophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUTUFSXCVKNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479308
Record name 4-(4-BROMOPHENETHYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenethyl)morpholine

CAS RN

736991-39-2
Record name 4-[2-(4-Bromophenyl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736991-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-BROMOPHENETHYL)MORPHOLINE
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URL https://comptox.epa.gov/dashboard/DTXSID50479308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenethyl)morpholine
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Synthesis routes and methods

Procedure details

To a mixture of lithium aluminum hydride (3.35 g, 88.16 mmol, 2.00 equiv) in tetrahydrofuran (100 mL) maintained under nitrogen at −30° C. was added a solution of 2-(4-bromophenyl)-1-morpholinoethanone (12.5 g, 44.17 mmol, 1.00 equiv) in tetrahydrofuran (30 mL) dropwise with stirring. The reaction mixture was stirred at −30° C. for 30 min and then at room temperature for 2 h. The reaction was then quenched sequentially by the addition of 3.5 mL of water, 10 mL of 15% aqueous sodium hydroxide solution and 3.5 mL of water. The solid was removed by filtration. The filtrate was extracted with 1×150 mL of ethyl acetate. The organic layer was collected then washed with 2×30 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 11.5 g (97%) of 4-(4-bromophenethyl)morpholine as a white solid. LC-MS: (ES, m/z): 311 [M+CH3CN+H]+, 270 [M+H]+, 130, 102.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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